molecular formula C15H18N4O3 B11097743 N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide CAS No. 361374-59-6

N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B11097743
CAS No.: 361374-59-6
M. Wt: 302.33 g/mol
InChI Key: MIPRSOHLMCSDMM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is an organic compound characterized by the presence of a tert-butyl group, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Nitration: The nitrophenyl group is introduced via nitration of a suitable aromatic precursor, such as aniline, using a mixture of concentrated nitric and sulfuric acids.

    Acylation: The acetamide moiety is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.

    tert-Butylation: The tert-butyl group is introduced via alkylation, typically using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common motif in many biologically active molecules.

Medicine

Medically, derivatives of this compound might be explored for their potential as pharmaceuticals, particularly in the development of anti-inflammatory or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic and imidazole components. The nitrophenyl group could also participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-[5-(4-aminophenyl)-1H-imidazol-1-yl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-tert-butyl-2-[5-(4-methylphenyl)-1H-imidazol-1-yl]acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.

Properties

CAS No.

361374-59-6

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

N-tert-butyl-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)17-14(20)9-18-10-16-8-13(18)11-4-6-12(7-5-11)19(21)22/h4-8,10H,9H2,1-3H3,(H,17,20)

InChI Key

MIPRSOHLMCSDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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